molecular formula C21H22ClN3O2 B2775809 1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847397-47-1

1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2775809
CAS No.: 847397-47-1
M. Wt: 383.88
InChI Key: HWVZTISHZIJZLF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl moiety at position 2. This structure combines a benzodiazolyl group (a bicyclic aromatic system with two nitrogen atoms) and a substituted phenyl ring, which are common pharmacophores in medicinal chemistry. Its analogs, however, exhibit diverse activities, including antioxidant, antitumor, and receptor antagonism, as discussed below .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13(2)25-17-7-5-4-6-16(17)23-21(25)14-10-20(26)24(12-14)18-11-15(22)8-9-19(18)27-3/h4-9,11,13-14H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZTISHZIJZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolidinone
  • Substituents :
    • 5-chloro-2-methoxyphenyl group
    • Propan-2-yl substituted benzimidazole

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of OGG1 (8-oxoguanine DNA glycosylase), which plays a critical role in DNA repair mechanisms .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis. This modulation could be beneficial in cancer therapy by promoting apoptosis in malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits OGG1 with IC50 ~200 nM
CytotoxicityReduces viability in cancer cell lines
SelectivitySelective for cancer cells over non-transformed cells

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anti-cancer agent .
  • Inhibition of DNA Repair Mechanisms : The compound's ability to inhibit OGG1 was examined in vitro, showing promising results. The inhibition led to increased levels of DNA damage in treated cells, indicating a potential mechanism for enhancing the efficacy of existing chemotherapeutics by preventing cancer cells from repairing DNA damage .

Discussion

The biological activity of This compound suggests a multifaceted approach to targeting cancer cells. Its ability to inhibit critical enzymes involved in DNA repair and modulate cell survival pathways positions it as a candidate for further development in cancer therapeutics.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) . The ability to modulate signaling pathways related to cell proliferation makes this class of compounds promising candidates for cancer therapeutics.

Neuroprotective Effects

The benzodiazole moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar compounds against various bacterial strains. The incorporation of specific substituents can enhance the efficacy against resistant strains . This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Case Study 1: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis through caspase activation pathways. The IC50 values were reported in the nanomolar range, indicating potent activity .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of this compound led to significant improvements in cognitive function and reduced neuronal loss. Mechanistic studies suggested that it upregulated antioxidant defenses while downregulating pro-apoptotic factors .

Comparison with Similar Compounds

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (): Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (optical density = 1.149 in reducing power assay) .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (): 1.35× higher antioxidant activity than vitamin C .

Receptor Interactions

  • Bilastine (): A potent H1 histamine receptor antagonist (dose: 10–20 mg) used for allergic rhinitis and urticaria . The benzodiazolyl-piperidinyl scaffold in Bilastine suggests structural similarities to the target compound, though the pyrrolidinone core may alter receptor binding kinetics.

Antimicrobial and Antitumor Activity

  • Pyrazoline Derivatives (): Exhibit antitumor, antimicrobial, and analgesic activities. For example, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one shows activity against cancer cell lines .
  • Target Compound : The benzodiazolyl group is associated with DNA intercalation or kinase inhibition, suggesting possible antitumor activity, though experimental confirmation is needed .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the 5-chloro-2-methoxyphenyl group.
  • Cyclocondensation to form the pyrrolidinone core.
  • Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the benzodiazole moiety .

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Catalysts like Pd(PPh₃)₄ for coupling steps (0.5–2 mol%, 80–100°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Technique Purpose Key Observations
¹H/¹³C NMR Confirm molecular structureDistinct peaks for pyrrolidinone carbonyl (~175 ppm in ¹³C), benzodiazole protons (7.0–8.5 ppm in ¹H) .
HRMS Determine molecular weightExact mass matching calculated [M+H]⁺ (e.g., 431.9 for C₂₅H₂₂ClN₃O₂) .
X-ray crystallography Resolve 3D structureBond angles/lengths of the pyrrolidinone ring and substituent orientations .
HPLC Assess purityRetention time consistency under reverse-phase conditions (C18 column, acetonitrile/water) .

Q. How do functional groups in this compound influence its chemical reactivity?

  • Pyrrolidinone core : Susceptible to nucleophilic attack at the carbonyl group, enabling derivatization (e.g., Grignard additions) .
  • Benzodiazole moiety : Participates in π-π stacking interactions, critical for binding biological targets .
  • 5-Chloro-2-methoxyphenyl group : Electron-withdrawing Cl enhances electrophilicity, while methoxy improves solubility in polar solvents .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with proteins (e.g., kinases or GPCRs) using the benzodiazole moiety as a pharmacophore .
  • DFT calculations (Gaussian) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • MD simulations (AMBER) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies evaluate its biological potential?

  • Variation of substituents : Replace the 5-chloro group with fluoro or nitro to modulate electron density and binding efficiency .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7) using IC₅₀ metrics. Correlate activity with substituent electronegativity .
  • Pharmacokinetic profiling : Measure logP (octanol/water) to optimize bioavailability .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress via TLC/HPLC to identify intermediates.
  • Isotope labeling : Use ¹⁸O-labeled carbonyl groups to trace nucleophilic attack pathways .
  • pH dependence : Reactions proceed faster in basic conditions (pH 9–10) due to deprotonation of nucleophiles .

Q. How can contradictory data in reaction yields or bioactivity be systematically resolved?

  • Statistical analysis : Apply ANOVA to compare yields across synthetic batches (e.g., 46% vs. 63% in similar compounds ).
  • Control experiments : Verify purity via elemental analysis; impurities may skew bioassay results.
  • Reproducibility protocols : Standardize solvent drying (MgSO₄) and inert atmosphere (N₂/Ar) to minimize variability .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C to reduce nucleation rate.
  • Seeding : Introduce pre-formed microcrystals to guide lattice formation .

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